6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

Medicinal Chemistry Kinase Inhibitor Intermediate Chemical Biology Probe

6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3) is a heterocyclic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.7 g/mol, featuring a partially saturated imidazo[1,2-a]pyrazine core linked to a pyridin-3-amine moiety. This scaffold belongs to a broader class of imidazo[1,2-a]pyrazine derivatives that have been explored as kinase inhibitors, notably for Aurora-A and CK2 , although direct biological data specific to this precise compound remain absent from public domain primary literature and patents as of the current evidence cutoff.

Molecular Formula C11H12ClN5
Molecular Weight 249.7 g/mol
CAS No. 2097996-85-3
Cat. No. B1481353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
CAS2097996-85-3
Molecular FormulaC11H12ClN5
Molecular Weight249.7 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C3=NC=C(C=C3)N
InChIInChI=1S/C11H12ClN5/c12-9-6-15-11-7-16(3-4-17(9)11)10-2-1-8(13)5-14-10/h1-2,5-6H,3-4,7,13H2
InChIKeyRJEFMZBTQGHUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3): Chemical Identity and Core Scaffold Context for Research Procurement


6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3) is a heterocyclic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.7 g/mol, featuring a partially saturated imidazo[1,2-a]pyrazine core linked to a pyridin-3-amine moiety . This scaffold belongs to a broader class of imidazo[1,2-a]pyrazine derivatives that have been explored as kinase inhibitors, notably for Aurora-A [1] and CK2 [2], although direct biological data specific to this precise compound remain absent from public domain primary literature and patents as of the current evidence cutoff.

Procurement Risk Alert: Why an In-Class Imidazo[1,2-a]pyrazine Cannot Substitute for 6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine Without Evidence


Even minor structural modifications on the imidazo[1,2-a]pyrazine scaffold can drastically alter kinase selectivity, cellular potency, and physicochemical properties. For example, within the Aurora-A inhibitor series, altering the amine substituent on the pyrazine ring shifted the selectivity profile between Aurora-A and Aurora-B and profoundly impacted solubility and metabolic stability [1]. For 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine, the specific combination of a 3-chloro substituent, a partially saturated dihydroimidazo ring, and a pyridin-3-amine moiety creates a unique vector set whose biological fingerprint cannot be extrapolated from close analogs such as 3-chloro-N-(4-morpholin-4-ylphenyl)-6-pyridin-3-ylimidazo[1,2-a]pyrazin-8-amine (ASH) [1]. Substitution without direct comparative data risks project failure, making procurement driven by specific structural identity essential.

6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3): Comparative Quantitative Evidence Dashboard


Quantitative Head-to-Head Comparison Data Currently Unavailable for This Specific Compound from Admissible Sources

An exhaustive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparative data, cross-study comparable data, or class-level quantitative inference data where 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3) was the subject of a quantitative assay alongside a clear comparator compound. The compound appears primarily in chemical vendor listings and synthetic intermediate contexts, not as the active principal in published pharmacological or biochemical studies [1]. The related Aurora-A inhibitor ASH (PDB: 2xne, 2xng) differs by the presence of a 4-morpholin-4-ylphenylamine group at the pyrazine 8-position, precluding direct data substitution [2]. Without quantitative comparator data, a differential advantage over analogs cannot be established under this guide's evidence admission rules.

Medicinal Chemistry Kinase Inhibitor Intermediate Chemical Biology Probe

Validated Application Scenarios for Procuring 6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3)


Medicinal Chemistry: Fragment-Based or Scaffold-Hopping Probe Design Targeting Aurora or CK2 Kinase ATP-Binding Sites

Based on class-level structural homology to Aurora-A inhibitors such as ASH [1] and CK2 inhibitor scaffolds [2], this compound can serve as a core fragment or advanced intermediate for structure-activity relationship (SAR) exploration. Its pyridin-3-amine moiety provides a hydrogen-bonding vector different from the morpholino-phenyl side chain of ASH, potentially enabling distinct kinase selectivity profiles. However, users must confirm desired biological activity experimentally; no pre-existing IC50, Kd, or cellular efficacy data are available from admissible sources to support direct claims.

Chemical Biology: Synthesis of Affinity Probes or PROTAC Linker Conjugates

The primary amine on the pyridine ring offers a synthetically accessible handle for conjugation to biotin, fluorophores, or E3 ligase ligands via amide bond formation. The imidazo[1,2-a]pyrazine core has demonstrated engagement with kinase ATP pockets [1], making this compound a candidate for developing targeted protein degradation (PROTAC) molecules or chemical probes. Procurement should be driven by the need for this exact connectivity rather than an expectation of pre-validated kinase inhibition.

Process Chemistry: Reference Standard or Synthetic Intermediate for Downstream Functionalized Imidazo[1,2-a]pyrazine Libraries

This compound may serve as a key intermediate or reference standard in the synthesis of more complex imidazo[1,2-a]pyrazine libraries, as suggested by its structural relation to P2X7 modulator precursors . Its 95% typical purity specification from vendor sources indicates suitability as a starting material for further derivatization, but any claim of process robustness or yield advantage over alternative intermediates must be validated internally.

Quote Request

Request a Quote for 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.